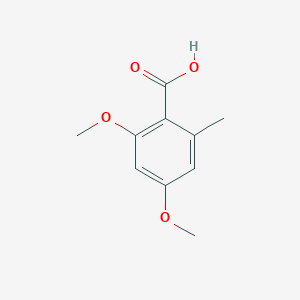

4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde involves various methods and intermediates. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones is achieved by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde, followed by acetylation and methylation to yield compounds of type 4 and 5 . Similarly, the synthesis of 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde, a key intermediate for Rosiglitazone, is improved by reacting 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, using acetonitrile as a solvent and KOH as a deacidifying agent . Additionally, the Vilsmeier reaction is employed to synthesize 4-(N-methyl-N-substituted) aminobenzaldehydes using N-methyl-N-substituted aniline with DMF and BTC in ethyl acetate, yielding high purity products .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. Elemental analyses, IR, 1H-NMR, 13C-NMR, and UV spectral data are used to characterize the triazolone derivatives . For the key intermediate of Rosiglitazone, 1H-NMR and MS confirm the structure . The Vilsmeier reaction products are characterized by IR and 1H NMR spectroscopy, ensuring the correct molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and require specific conditions for successful completion. The triazolone derivatives undergo acetylation and methylation reactions after their initial formation . The improved synthesis method for the Rosiglitazone intermediate involves a reaction between an amino-ethanol and benzaldehyde derivatives . The Vilsmeier reaction for aminobenzaldehydes is optimized for temperature and mole ratios to achieve high yields and purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure and the solvents used during their synthesis. The potentiometric titration of the triazolone derivatives in non-aqueous solvents like isopropyl alcohol, tert-butyl alcohol, acetonitrile, and N,N-dimethylformamide reveals information about their acidity, with half-neutralization potential values and corresponding pKa values determined . The fluorescent derivatives of aromatic

Applications De Recherche Scientifique

Synthesis and Derivatization of Nitrogen-Containing Compounds

A study by Dikusar and Kozlov (2007) explored the synthesis of nitrogen-containing compounds through the reaction of vanillin derivatives with various reagents, resulting in Schiff bases and benzoacridine derivatives. This research demonstrates the utility of ethoxyethyl-substituted benzaldehydes in synthesizing complex nitrogenous structures, which could imply similar applicabilities for the compound (Dikusar & Kozlov, 2007).

Fluorescence Derivatization for Aromatic Aldehydes

Nohta et al. (1994) identified 2-Amino-4,5-ethylenedioxyphenol as a useful pre-column fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This indicates that derivatives of ethoxyethyl benzaldehydes may serve as candidates for developing novel derivatization reagents for analytical purposes, enhancing the detection of aromatic compounds (Nohta et al., 1994).

Development of Schiff Base Compounds for Optical Applications

Abdullmajed et al. (2021) synthesized Schiff base compounds from ethyl-4-amino benzoate and 2-hydroxy-3-ethoxy benzaldehyde, evaluating their nonlinear optical properties. These findings suggest the potential of ethoxyethyl benzaldehyde derivatives in the development of materials with specific optical characteristics, such as optical limiting, which could be valuable in laser technology and optical communications (Abdullmajed et al., 2021).

Antimicrobial Activity of Schiff Base Derivatives

Chohan et al. (2003) reported on the synthesis of zinc complexes with Schiff bases derived from benzaldehyde derivatives, demonstrating significant antibacterial activity. This indicates the potential biomedical application of similar compounds, suggesting that derivatives of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde may also exhibit antimicrobial properties (Chohan et al., 2003).

Catalysis and Green Chemistry

Kumaravel and Vasuki (2009) described a catalyst-free synthesis of novel chromene derivatives in water, utilizing similar aldehyde structures. This approach highlights the role of such compounds in promoting greener synthetic routes and catalysis, potentially reducing the environmental impact of chemical manufacturing (Kumaravel & Vasuki, 2009).

Propriétés

IUPAC Name |

4-[2-ethoxyethyl(ethyl)amino]-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-15(8-9-17-5-2)14-7-6-13(11-16)12(3)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWFOLQXKZCGCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOCC)C1=CC(=C(C=C1)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604974 |

Source

|

| Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde | |

CAS RN |

128237-47-8 |

Source

|

| Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)